molecular formula C19H15N5O B2398151 4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile CAS No. 1424580-65-3

4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile

Cat. No.: B2398151
CAS No.: 1424580-65-3
M. Wt: 329.363
InChI Key: KXLPINAYGMJQLH-UHFFFAOYSA-N
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Description

4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the reaction of cyanoacetamides with hydrazonoyl chlorides in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds through the formation of an intermediate aminopyrazole, which is then treated with sodium nitrite in acetic acid to yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) in ethanol are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]methyl-(3-ethylphenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-2-14-4-3-5-17(10-14)24(13-21)12-18-22-23-19(25-18)16-8-6-15(11-20)7-9-16/h3-10H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLPINAYGMJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=NN=C(O2)C3=CC=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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